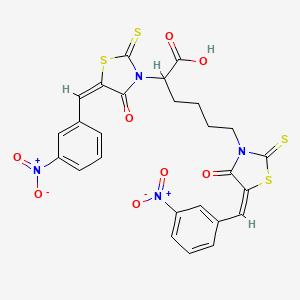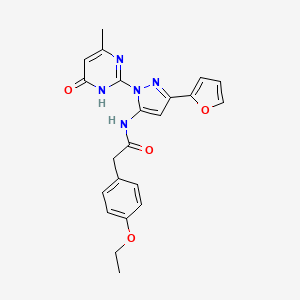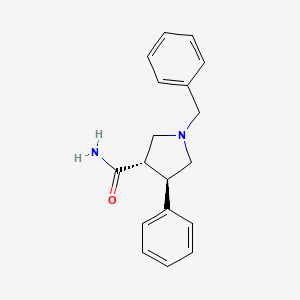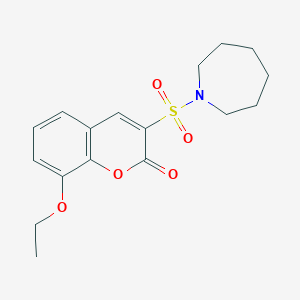![molecular formula C24H23N3O6S B2918878 N-{2-[4-(2-furylcarbonyl)piperazinyl]-2-oxo-1-(phenylsulfonyl)ethyl}benzamide CAS No. 1025032-64-7](/img/structure/B2918878.png)
N-{2-[4-(2-furylcarbonyl)piperazinyl]-2-oxo-1-(phenylsulfonyl)ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(2-furylcarbonyl)piperazinyl]-2-oxo-1-(phenylsulfonyl)ethyl}benzamide, also known as FPEB, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in neuroscience. FPEB is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have a positive impact on synaptic plasticity, memory, and learning.
Applications De Recherche Scientifique
Enzymatic Metabolism and Pharmacokinetics
A study by Hvenegaard et al. (2012) on Lu AA21004, a novel antidepressant, delved into its metabolic pathways, identifying the cytochrome P450 enzymes responsible for its oxidative metabolism. This research provides insights into the pharmacokinetic behavior of similar benzamide derivatives, suggesting potential applications in optimizing drug design and therapeutic efficacy (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Therapeutic Agent Development
Hussain et al. (2017) synthesized a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives and evaluated their enzyme inhibitory activity and antimicrobial properties. This work underscores the potential of such compounds as therapeutic agents, with implications for the development of new treatments for diseases requiring enzyme inhibition or antimicrobial action (Hussain, Abbasi, Aziz‐ur‐Rehman, et al., 2017).
Drug Design and Molecular Docking
Further research on similar compounds includes their design and synthesis as potent serotonin 4 receptor agonists, as explored by Sonda et al. (2003), demonstrating their application in gastrointestinal motility disorders. This highlights the role of such compounds in designing drugs with specific receptor targets, contributing to the development of novel therapeutic agents (Sonda, Kawahara, Murozono, et al., 2003).
Antimalarial and Antiviral Applications
Al-Masoudi et al. (2007) synthesized new 5-substituted piperazinyl-4-nitroimidazole derivatives and evaluated their in vitro anti-HIV activity, showcasing the potential of benzamide derivatives in antiviral research. This suggests the applicability of these compounds in developing antimalarial and antiviral agents, contributing to the global effort against infectious diseases (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Mécanisme D'action
Mode of Action
The mode of action of VU0609574-1 is currently unknown. This refers to how the compound interacts with its targets and the resulting changes that occur. Understanding the mode of action can provide insights into the compound’s therapeutic potential and possible side effects .
Biochemical Pathways
The biochemical pathways affected by VU0609574-1 are not clearly defined. Biochemical pathways involve a series of chemical reactions occurring within a cell, and a compound can influence these pathways in various ways. Identifying the affected pathways and their downstream effects can help elucidate the compound’s biological activity .
Pharmacokinetics
These properties are essential for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of VU0609574-1’s action are not well-documented. These effects can include changes in cellular processes, alterations in gene expression, or modifications to protein function. Understanding these effects can provide valuable insights into the compound’s therapeutic potential .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s activity .
Propriétés
IUPAC Name |
N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S/c28-21(18-8-3-1-4-9-18)25-22(34(31,32)19-10-5-2-6-11-19)24(30)27-15-13-26(14-16-27)23(29)20-12-7-17-33-20/h1-12,17,22H,13-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXGUTHKPNLZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(NC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(2-furylcarbonyl)piperazinyl]-2-oxo-1-(phenylsulfonyl)ethyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Cyclopropyl-5-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2918799.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide](/img/structure/B2918808.png)
![2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2918811.png)
![3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2918812.png)




![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2918817.png)